4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O/c1-24(2,3)20-9-5-19(6-10-20)23(29)26-17-22(18-7-11-21(25)12-8-18)28-15-13-27(4)14-16-28/h5-12,22H,13-17H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRKDLSKCQEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound with a molecular formula of C24H32FN3O and a molecular weight of 397.538 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.
Chemical Structure
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : this compound
The structural formula indicates the presence of a piperazine ring, which is often associated with various biological activities, including neuroactive and antitumor properties.
Research indicates that compounds similar to this compound may act as antagonists or agonists at various neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine moiety is crucial for these interactions, enhancing the compound's ability to modulate neurotransmission.
Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase. This suggests potential applications in cancer therapy.
Neuropharmacological Effects
The compound also displays neuropharmacological properties. It has been reported to exhibit anxiolytic-like effects in animal models, potentially through modulation of serotonergic pathways. The 4-fluorophenyl group may enhance blood-brain barrier permeability, increasing its efficacy in treating central nervous system disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of similar compounds revealed that derivatives with structural modifications around the piperazine ring exhibited enhanced potency against cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis induction, confirming that modifications could lead to improved therapeutic indices.
In Vivo Studies
In vivo studies involving mice treated with this compound showed promising results in reducing tumor size without significant toxicity. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a dose-dependent response with minimal side effects observed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The following table compares key structural features and reported activities of 4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide with similar compounds:
Key Observations
Impact of Core Scaffold: Quinoline-linked benzamides (e.g., Compound 4) exhibit potent antifungal activity, likely due to the planar aromatic system enhancing membrane penetration or target binding . The target compound lacks this scaffold, which may reduce antifungal efficacy but improve CNS bioavailability.
Role of Substituents: tert-butyl vs. 4-methylpiperazine: Present in both the target compound and Compound 4, this group is critical for antifungal activity (MFC = 16 µg/mL) and biofilm eradication (BEC50 = 4 µg/mL) in Candida species .
Pharmacological Potential: Piperazine derivatives in JDTic-like molecules show high receptor affinity (e.g., κ-opioid receptor IC50 < 10 nM) , suggesting the target compound may have CNS applications if optimized.
Q & A
Q. How can computational models predict target interactions and binding modes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., D2 receptor homology models) to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Ser193Ala in LSD1) to guide SAR .
- QSAR Modeling : Machine learning (e.g., Random Forest) to correlate descriptors (e.g., PSA, logD) with activity .
Q. What epigenetic targets (e.g., histone modifiers) are implicated in its mechanism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
